4-Bromo-2-(o-tolyl)-1H-imidazole
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Overview
Description
4-Bromo-2-(o-tolyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms. This compound is characterized by the presence of a bromine atom at the 4th position and an o-tolyl group at the 2nd position of the imidazole ring. Imidazoles are known for their wide range of applications in medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(o-tolyl)-1H-imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of o-tolylamine with glyoxal in the presence of ammonium acetate, followed by bromination using N-bromosuccinimide (NBS) to introduce the bromine atom at the 4th position .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the bromination step and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(o-tolyl)-1H-imidazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The imidazole ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Stille coupling to form biaryl compounds.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
Substituted Imidazoles: Formed through substitution reactions.
Biaryl Compounds: Formed through coupling reactions.
Oxidized or Reduced Derivatives: Formed through oxidation or reduction reactions.
Scientific Research Applications
4-Bromo-2-(o-tolyl)-1H-imidazole has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: Investigated for its interactions with biological targets such as enzymes and receptors.
Material Science: Used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(o-tolyl)-1H-imidazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and the o-tolyl group can influence the compound’s binding affinity and selectivity. The imidazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-imidazole: Lacks the o-tolyl group, which can affect its reactivity and applications.
2-(o-Tolyl)-1H-imidazole: Lacks the bromine atom, which can influence its chemical properties and reactivity.
4-Chloro-2-(o-tolyl)-1H-imidazole: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and applications.
Uniqueness
4-Bromo-2-(o-tolyl)-1H-imidazole is unique due to the presence of both the bromine atom and the o-tolyl group, which confer specific chemical properties and reactivity. The combination of these functional groups makes it a valuable compound for various applications in medicinal chemistry, biological studies, and material science.
Properties
IUPAC Name |
5-bromo-2-(2-methylphenyl)-1H-imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-7-4-2-3-5-8(7)10-12-6-9(11)13-10/h2-6H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJQKTZJMHSKGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC=C(N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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